
Tallysomycin A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tallysomycin A is a third-generation analog of the bleomycin family of antitumor antibiotics . It has unique molecular pharmacologic, clinical pharmacologic, and toxicologic characteristics, and substantial clinical activities have resulted in significant analog development efforts .
Synthesis Analysis
The tallysomycin biosynthetic gene cluster from Streptoalloteichus hindustanus E465-94 ATCC 31158 has been cloned and sequenced . This has allowed for the manipulation of this compound biosynthesis in S. hindustanus by gene inactivation and mutant complementation . The this compound gene cluster consists of nonribosomal peptide synthetase (NRPS) genes encoding nine NRPS modules, a polyketide synthase (PKS) gene encoding one PKS module, genes encoding seven enzymes for deoxysugar biosynthesis and attachment, as well as genes encoding other biosynthesis, resistance, and regulatory proteins .Molecular Structure Analysis
The this compound gene cluster is highly homologous to the bleomycin cluster, with 25 of the 30 ORFs identified within the two clusters exhibiting striking similarities . The structural similarities and differences between this compound and bleomycin were reflected remarkably well by the genes and their organization in their respective biosynthetic gene clusters .Chemical Reactions Analysis
More than 300 analogs of bleomycin have been reported, and these analogs can be divided into three generations . This compound is a third-generation analog, differing significantly from the bleomycins in the bleomycinic acid portion of the molecule .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are closely related to its molecular structure and its biosynthesis. The tallysomycin biosynthetic gene cluster consists of nonribosomal peptide synthetase (NRPS) genes encoding nine NRPS modules, a polyketide synthase (PKS) gene encoding one PKS module, genes encoding seven enzymes for deoxysugar biosynthesis and attachment, as well as genes encoding other biosynthesis, resistance, and regulatory proteins .Applications De Recherche Scientifique
Synthesis and Structural Uniqueness
Tallysomycin A is notable for its structural complexity and unique chemical features. Sznaidman and Hecht (2001) detailed the synthesis of a key intermediate in tallysomycin, highlighting the distinct glycosylcarbinolamide linkage that sets tallysomycin apart from other glycopeptide antibiotics (Sznaidman & Hecht, 2001). This feature is crucial for understanding its mode of action and potential therapeutic applications.
Enhanced Potency through Conjugation
Walker et al. (2004) explored the enhancement of tallysomycin S(10b)'s potency when conjugated to an internalizing antibody. This novel approach significantly increased its effectiveness as a cytotoxic agent, providing insights into potential applications in targeted cancer therapies (Walker et al., 2004).
Fermentation Optimization for Production
Zhang et al. (2010) focused on improving the production of tallysomycin H-1, a novel analog, through fermentation optimization. This work is significant for scaling up production and furthering clinical studies of tallysomycin as an anticancer agent (Zhang et al., 2010).
Biosynthetic Pathway Characterization
The biosynthetic pathway of tallysomycin has been a subject of extensive research. Wang et al. (2009) and Tao et al. (2010) provided crucial insights into the biosynthetic gene clusters and enzymatic processes involved in its production. Understanding these pathways is vital for the development of novel analogs and therapeutic applications (Wang et al., 2009); (Tao et al., 2010).
Comparative Analysis with Related Antibiotics
Research by Galm et al. (2011) and Rudolf et al. (2015) compared the biosynthetic pathways of tallysomycin with other structurally related antibiotics. These studies enhance our understanding of the structural and functional similarities and differences within this family of antibiotics, contributing to the development of more effective and safer drugs (Galm et al., 2011); (Rudolf et al., 2015).
Mécanisme D'action
Propriétés
Numéro CAS |
65057-90-1 |
|---|---|
Formule moléculaire |
C68H110N22O27S2 |
Poids moléculaire |
1731.9 g/mol |
Nom IUPAC |
[(2R,3S,4S,5R,6R)-2-[(2R,3S,4S,5S,6S)-2-[(1R,2S)-3-[[(2R,3S)-5-[[(2S,3R)-1-[[2-[4-[4-[[4-amino-6-[3-(4-aminobutylamino)propylamino]-6-oxohexyl]carbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]-1-[(2S,3R,4R,5S,6S)-5-amino-3,4-dihydroxy-6-methyloxan-2-yl]oxy-2-hydroxyethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-2-[[6-amino-2-[(1S)-3-amino-1-[[(2S)-2,3-diamino-3-oxopropyl]amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate |
InChI |
InChI=1S/C68H110N22O27S2/c1-25-42(87-57(89-55(25)74)31(16-38(72)95)81-18-30(71)56(75)105)59(107)88-44(52(32-19-78-24-82-32)114-67-54(48(101)45(98)36(20-91)113-67)115-66-50(103)53(116-68(76)110)46(99)37(21-92)112-66)61(109)83-26(2)35(94)17-40(97)86-43(27(3)93)60(108)90-62(117-65-49(102)47(100)41(73)28(4)111-65)51(104)64-85-34(23-119-64)63-84-33(22-118-63)58(106)80-13-7-9-29(70)15-39(96)79-14-8-12-77-11-6-5-10-69/h19,22-24,26-31,35-37,41,43-54,62,65-67,77,81,91-94,98-104H,5-18,20-21,69-71,73H2,1-4H3,(H2,72,95)(H2,75,105)(H2,76,110)(H,78,82)(H,79,96)(H,80,106)(H,83,109)(H,86,97)(H,88,107)(H,90,108)(H2,74,87,89)/t26-,27-,28+,29?,30+,31+,35+,36+,37-,41-,43+,44+,45-,46-,47-,48+,49-,50+,51?,52+,53+,54+,62?,65+,66-,67+/m1/s1 |
Clé InChI |
VUPBDWQPEOWRQP-RIJHKAIISA-N |
SMILES isomérique |
C[C@H]1[C@H]([C@H]([C@H]([C@@H](O1)OC(C(C2=NC(=CS2)C3=NC(=CS3)C(=O)NCCCC(CC(=O)NCCCNCCCCN)N)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)C[C@@H]([C@@H](C)NC(=O)[C@H]([C@H](C4=CN=CN4)O[C@H]5[C@H]([C@H]([C@@H]([C@@H](O5)CO)O)O)O[C@@H]6[C@H]([C@H]([C@@H]([C@H](O6)CO)O)OC(=O)N)O)NC(=O)C7=C(C(=NC(=N7)[C@H](CC(=O)N)NC[C@@H](C(=O)N)N)N)C)O)O)O)N |
SMILES |
CC1C(C(C(C(O1)OC(C(C2=NC(=CS2)C3=NC(=CS3)C(=O)NCCCC(CC(=O)NCCCNCCCCN)N)O)NC(=O)C(C(C)O)NC(=O)CC(C(C)NC(=O)C(C(C4=CN=CN4)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)OC(=O)N)O)NC(=O)C7=C(C(=NC(=N7)C(CC(=O)N)NCC(C(=O)N)N)N)C)O)O)O)N |
SMILES canonique |
CC1C(C(C(C(O1)OC(C(C2=NC(=CS2)C3=NC(=CS3)C(=O)NCCCC(CC(=O)NCCCNCCCCN)N)O)NC(=O)C(C(C)O)NC(=O)CC(C(C)NC(=O)C(C(C4=CN=CN4)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)OC(=O)N)O)NC(=O)C7=C(C(=NC(=N7)C(CC(=O)N)NCC(C(=O)N)N)N)C)O)O)O)N |
Synonymes |
talisomycin tallysomycin tallysomycin A tallysomycin B tallysomycin S(10) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




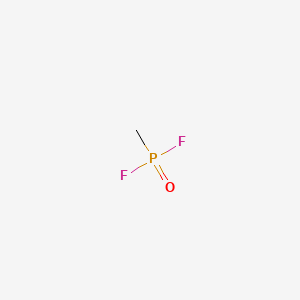

![(6R,7R)-7-[[2-(2-Amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(5-methyltetrazol-2-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1213506.png)

![[(1S,3R,18S,19R,20R,21R,22S,23R,24R,25R)-20,22,23,25-tetraacetyloxy-21-(acetyloxymethyl)-15,26-dihydroxy-3,15,26-trimethyl-6,16-dioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.01,21.03,24.07,12]hexacosa-7(12),8,10-trien-19-yl] furan-3-carboxylate](/img/structure/B1213512.png)
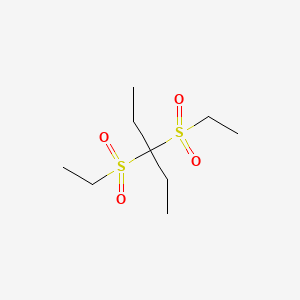
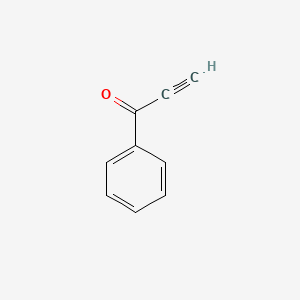

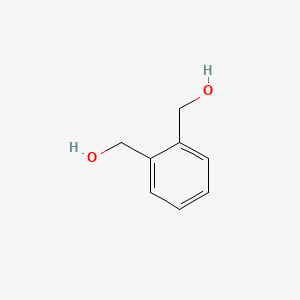
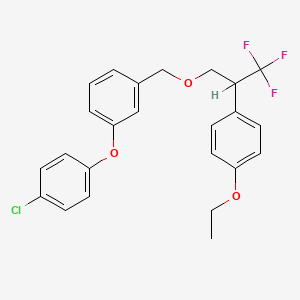
![7,9-dibromo-N-(5-guanidinopentyl)-10-hydroxy-8-methoxy-4-oxa-3-azaspiro[4.5]deca-2,6,8-triene-2-carboxamide](/img/structure/B1213523.png)
![12-{[4-(Tert-butyl)phenyl]methyl}-8,9-dimethoxy-5,6-dihydro-2H--1,3-dioxoleno[4,5-g]isoquinolino[3,2-a]isoquinoline](/img/structure/B1213524.png)
